4-Bromo-2-phenylthiazole

Description

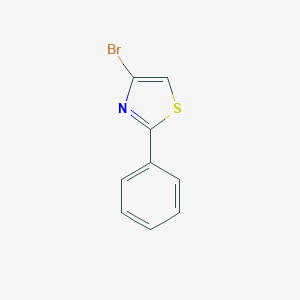

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBWZNGTYRKKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-phenylthiazole

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2-phenylthiazole, targeting researchers, scientists, and professionals in drug development. The document covers nomenclature, computed physicochemical properties, spectroscopic information, and safety data. Due to the limited availability of experimental data for this compound, this guide also includes detailed experimental protocols and data for the closely related isomer, 2-Bromo-4-phenylthiazole, for comparative and informational purposes.

Core Properties of this compound

This compound is a halogenated aromatic heterocyclic compound. Its structure consists of a phenyl ring attached to the 2-position and a bromine atom at the 4-position of a thiazole ring.

Nomenclature and Identifiers

The compound is identified by several names and registry numbers across various chemical databases.

| Identifier Type | Value |

| IUPAC Name | 4-bromo-2-phenyl-1,3-thiazole[1] |

| CAS Number | 141305-40-0[1][2] |

| Molecular Formula | C₉H₆BrNS[1][2] |

| InChI | InChI=1S/C9H6BrNS/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H[1] |

| InChIKey | XGBWZNGTYRKKFE-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CS2)Br[3] |

| Synonyms | 4-bromo-2-phenyl-1,3-thiazole, THIAZOLE, 4-BROMO-2-PHENYL-[1][2] |

Computed Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound, which are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 240.12 g/mol | PubChem[1] |

| Monoisotopic Mass | 238.94043 Da | PubChem[1][3] |

| XLogP3-AA | 3.6 | PubChem[1][3] |

| Topological Polar Surface Area | 41.1 Ų | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] |

| Rotatable Bond Count | 1 | Guidechem[2] |

| Complexity | 147 | PubChem[1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the cited literature. However, predicted mass spectrometry data provides insight into its behavior under ionization.

Mass Spectrometry

Predicted collision cross-section (CCS) values have been calculated for various adducts of this compound, which are useful in mass spectrometry-based identification.[3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 239.94771 | 134.6 |

| [M+Na]⁺ | 261.92965 | 148.8 |

| [M-H]⁻ | 237.93315 | 143.8 |

| [M+NH₄]⁺ | 256.97425 | 157.6 |

| [M]⁺ | 238.93988 | 155.0 |

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of this compound was not found, the synthesis of thiazole derivatives is well-established. The Hantzsch thiazole synthesis is a fundamental method for forming the thiazole ring from an α-haloketone and a thioamide.[4][5] This method is a cornerstone for producing a wide array of substituted thiazoles.[6][7]

Hantzsch Thiazole Synthesis: A General Protocol

The Hantzsch synthesis is a versatile method for preparing thiazole derivatives.[4][5] The reaction involves the condensation of an α-haloketone with a thioamide.[4] A general protocol for a related compound, 2-amino-4-phenylthiazole, is presented below as it is a common precursor in thiazole chemistry.[5][8]

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from standard procedures for the Hantzsch synthesis.[4][5]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

Procedure:

-

In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[5]

-

Add methanol (5 mL) and a magnetic stir bar.[5]

-

Heat the mixture to a gentle reflux (~65-70°C) with stirring for 30-60 minutes.[5]

-

After cooling to room temperature, pour the reaction mixture into 20 mL of 5% Na₂CO₃ solution. A precipitate should form.[5]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[5]

-

Wash the filter cake with cold deionized water to remove residual salts and air dry the product.[5]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Data on Isomer: 2-Bromo-4-phenylthiazole

For reference, this section provides detailed experimental data for the isomer 2-Bromo-4-phenylthiazole (CAS: 57516-16-2) . It is critical to note that the following data does not apply to this compound.

Physicochemical and Spectroscopic Data for 2-Bromo-4-phenylthiazole

| Property | Value | Source |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 55-59 °C | Sigma-Aldrich |

| 327–328 K (54-55 °C) | ResearchGate[9][10] | |

| Assay | 97% | Sigma-Aldrich |

Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689.[9][10]

¹H NMR Spectroscopy (500 MHz, DMSO-d₆, 304 K):

-

δ 8.16 (s, 1H, thiazole)

-

δ 7.92 (d, 2H, J = 7.32, Ph)

-

δ 7.46 (t, 2H, J = 7.63, Ph)

Crystal Structure of 2-Bromo-4-phenylthiazole

Single-crystal X-ray diffraction studies have been performed on 2-Bromo-4-phenylthiazole.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a | 5.8934 (3) Å |

| b | 10.6591 (6) Å |

| c | 13.8697 (7) Å |

| β | 90.812 (1)° |

| Volume | 871.18 (8) ų |

| Z | 4 |

| (Data from Acta Cryst. (2014). E70, o139)[9][11] |

In the crystal structure, the planes of the 2-bromo-1,3-thiazole and phenyl rings are inclined at an angle of 7.45 (10)°.[9][11] The crystal packing features short intermolecular S···Br contacts of 3.5402 (6) Å.[9][10][11]

Experimental Protocol: Synthesis of 2-Bromo-4-phenylthiazole

This synthesis proceeds via a Sandmeyer-type reaction from 2-amino-4-phenylthiazole.[9][10][11]

Materials:

-

4-phenyl-2-aminothiazole (8.1 g, 46.9 mmol)

-

Copper(I) bromide (CuBr) (10.7 g, 74.6 mmol)

-

n-Butyl nitrite (8.7 ml, 74.6 mmol)

-

Acetonitrile

-

Ethyl acetate

-

0.1 M Ammonia solution

-

Heptane

Procedure:

-

Dissolve 4-phenyl-2-aminothiazole and CuBr in acetonitrile at room temperature.[10]

-

Add n-butyl nitrite with stirring and heat the solution to 333 K (60 °C). The reaction is complete after approximately 15 minutes.[10]

-

Evaporate the reaction mixture to dryness in vacuo.[10]

-

Dissolve the residue in ethyl acetate (50 ml) and wash with 0.1 M ammonia solution (2 x 50 ml).[10]

-

Dry the organic layer over MgSO₄ and evaporate to dryness.[10]

-

Purify the residue by chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) eluent.[10]

-

The final product can be crystallized from a 5% solution in heptane. The reported yield is 53%.[10]

Caption: Experimental workflow for the synthesis of 2-Bromo-4-phenylthiazole.

Safety and Handling

For this compound, aggregated GHS information indicates several hazards that require appropriate safety precautions in a laboratory setting.[1]

GHS Hazard Classification

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation[1] |

Pictograms:

-

Warning

Precautionary Statements: Users should consult the full Safety Data Sheet (SDS) before handling this chemical. Standard precautions include wearing personal protective equipment (gloves, safety glasses, lab coat), working in a well-ventilated area or fume hood, and avoiding ingestion, inhalation, and contact with skin and eyes.

References

- 1. This compound | C9H6BrNS | CID 11831528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. PubChemLite - this compound (C9H6BrNS) [pubchemlite.lcsb.uni.lu]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-phenylthiazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of in-depth experimental data specifically for this compound, this document also includes relevant information on closely related isomers and derivatives to provide a broader context for its potential applications and characteristics.

Core Identification

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 141305-40-0 | [1][2][3] |

| IUPAC Name | 4-bromo-2-phenyl-1,3-thiazole | [2][3] |

| Molecular Formula | C₉H₆BrNS | [2][3] |

| Molecular Weight | 240.12 g/mol | [3] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CS2)Br | [2] |

| InChIKey | XGBWZNGTYRKKFE-UHFFFAOYSA-N | [2][3] |

Physicochemical and Hazard Data

A summary of computed physicochemical properties and hazard classifications for this compound is provided below.

| Property | Value | Source |

| XLogP3-AA | 3.6 | [3] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 41.1 Ų | [3] |

Hazard Statements: [3]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a common synthetic strategy for related brominated phenylthiazoles involves the bromination of a phenylthiazole precursor. This compound is noted as a reactive arylating agent used in Suzuki reactions to form biaryl compounds, as well as in the synthesis of other heterocycles.[1] General methods for thiazole synthesis, such as the Hantzsch reaction, are also widely employed for related derivatives.[4]

For illustrative purposes, a detailed experimental protocol for the synthesis of the closely related isomer, 2-Bromo-4-phenylthiazole , is provided below. This procedure highlights a common synthetic route for this class of compounds.

Experimental Protocol: Synthesis of 2-Bromo-4-phenylthiazole[5][6]

Materials:

-

4-phenyl-2-aminothiazole (8.1 g, 46.9 mmol)

-

Copper(I) bromide (CuBr) (10.7 g, 74.6 mmol)

-

n-Butyl nitrite (8.7 ml, 7.69 g, 74.6 mmol)

-

Acetonitrile

-

Ethyl acetate

-

0.1 M Ammonia solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

-

Heptane

Procedure:

-

Dissolve 4-phenyl-2-aminothiazole and CuBr in acetonitrile at room temperature.

-

Add n-Butyl nitrite with stirring.

-

Heat the solution to 333 K. The reaction should be complete after approximately 15 minutes.

-

Evaporate the reaction mixture to dryness in vacuo.

-

Dissolve the residue in ethyl acetate (50 ml).

-

Wash the organic layer with 0.1 M ammonia solution (2 x 50 ml).

-

Dry the organic layer over MgSO₄.

-

Evaporate the solvent to dryness in vacuo.

-

Purify the residue by chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) mobile phase.

Below is a workflow diagram illustrating this synthetic process.

Caption: Workflow for the synthesis of 2-Bromo-4-phenylthiazole.

Biological Activity and Potential Applications

Antifungal Activity

A significant area of research for 2-phenylthiazole derivatives is in the development of novel antifungal agents. Many of these compounds target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

The general signaling pathway for CYP51 inhibition by azole-containing compounds, which can include phenylthiazole derivatives, is depicted below.

Caption: Potential mechanism of action via CYP51 inhibition.

Anticancer and Enzyme Inhibition Activity

Thiazole derivatives are also investigated for their potential as anticancer agents and enzyme inhibitors. While no specific IC₅₀ values for this compound were found, the table below summarizes the activity of some related bromo-phenylthiazole compounds against various targets to provide a contextual understanding of their potential bioactivity. It is crucial to note that these are different molecules and their activity cannot be directly extrapolated to this compound.

| Compound | Target | Activity (IC₅₀ or MIC) |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T breast cancer cell line | IC₅₀ = 0.8 µM[6][7] |

| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | A-549 human lung adenocarcinoma | IC₅₀ = 62.5 µg/mL |

Conclusion

This compound (CAS No. 141305-40-0) is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While detailed experimental protocols and specific biological activity data for this particular molecule are scarce in publicly available literature, the broader family of phenylthiazole derivatives has demonstrated significant potential as antifungal and anticancer agents. The information provided on related isomers and derivatives in this guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential and synthetic utility of this class of compounds. Further research is warranted to fully elucidate the specific properties and activities of this compound.

References

- 1. CAS: 141305-40-0 | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C9H6BrNS | CID 11831528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and weight of 4-Bromo-2-phenylthiazole

An In-depth Technical Guide to 4-Bromo-2-phenylthiazole

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to this compound. It is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Molecular Structure and Properties

This compound is a substituted heterocyclic compound featuring a phenyl group attached to a brominated thiazole ring. Its chemical identity and key computed properties are summarized below.

Physicochemical Data

The quantitative properties of this compound are essential for its application in research and development. The data has been compiled from various chemical databases.[1][2]

| Property | Value |

| Molecular Formula | C₉H₆BrNS |

| Molecular Weight | 240.12 g/mol [1] |

| IUPAC Name | 4-bromo-2-phenyl-1,3-thiazole[1] |

| CAS Number | 141305-40-0[1] |

| Monoisotopic Mass | 238.94043 Da[1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CS2)Br[2] |

| InChI Key | XGBWZNGTYRKKFE-UHFFFAOYSA-N[1][2] |

| XLogP3-AA | 3.6[1][2] |

| Topological Polar Surface Area | 41.1 Ų[1][2] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Heavy Atom Count | 12[2] |

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of the phenyl and bromo substituents on the thiazole core.

Experimental Protocols

Synthesis of the 2-Phenylthiazole Core

The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring.[3] It typically involves the condensation of an α-haloketone with a thioamide.[3] A general procedure to obtain a precursor like 2-amino-4-phenylthiazole, which could then be further modified, is as follows.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

Procedure:

-

Combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents) in a round-bottom flask.[3]

-

Add methanol as the solvent and a magnetic stir bar.[3]

-

Heat the mixture to a gentle reflux (approx. 65-70°C) with stirring for 30-60 minutes.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

After completion, allow the solution to cool to room temperature.[3]

-

Pour the reaction mixture into a beaker containing a 5% Na₂CO₃ solution to precipitate the product.[3]

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove salts.[3]

-

The crude product (2-amino-4-phenylthiazole) can be purified by recrystallization from a suitable solvent like ethanol.[4]

Note: The synthesis of this compound would require subsequent steps, such as a Sandmeyer-type reaction to replace the amino group with a bromine atom, or starting with a different set of precursors where the bromine is already incorporated.

Characterization Techniques

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and analytical methods is employed.

General Workflow:

-

Purification: The crude product from the synthesis is purified, typically by recrystallization or column chromatography.[5]

-

Structural Confirmation: The purified compound is subjected to various analytical techniques to confirm its structure.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[4][5]

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight and isotopic pattern, which is particularly useful due to the presence of bromine.[4]

-

-

Purity and Physical Properties:

Biological Relevance and Applications

While specific signaling pathways for this compound are not extensively documented, the 2-phenylthiazole scaffold is of significant interest in medicinal chemistry. Derivatives of this structure are known to exhibit a range of biological activities.[3][7]

One notable application is in the development of antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51).[7] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The phenylthiazole core serves as a key structural motif in several CYP51 inhibitors.[7]

References

- 1. This compound | C9H6BrNS | CID 11831528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Bromo-2-phenylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to 4-Bromo-2-phenylthiazole. Due to the limited availability of experimental data for this specific isomer in publicly accessible literature, this document also includes comparative data for the isomeric 2-Bromo-4-phenylthiazole to provide a valuable point of reference.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNS | PubChem[1] |

| Molecular Weight | 240.12 g/mol | PubChem[1] |

| IUPAC Name | 4-bromo-2-phenyl-1,3-thiazole | PubChem[1] |

| CAS Number | 141305-40-0 | PubChem[1] |

Spectroscopic Data

Mass Spectrometry

While an experimental mass spectrum for this compound is referenced in the PubChem database (Source: J-67-5792-3), the spectrum itself is not provided.[1] However, predicted mass-to-charge ratios (m/z) for various adducts are available.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 239.94771 |

| [M+Na]⁺ | 261.92965 |

| [M-H]⁻ | 237.93315 |

| [M+NH₄]⁺ | 256.97425 |

| [M+K]⁺ | 277.90359 |

Data sourced from PubChemLite.

A potential fragmentation pathway for this compound upon electron ionization is visualized below. This pathway is theoretical and based on common fragmentation patterns of aromatic and heterocyclic compounds.

Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

NMR and IR Spectroscopy: Comparative Data of 2-Bromo-4-phenylthiazole

In the absence of verified data for this compound, the following tables summarize the ¹H NMR and IR spectroscopic data for its isomer, 2-Bromo-4-phenylthiazole. This information is provided for comparative purposes.

Table 2: ¹H NMR Spectroscopic Data for 2-Bromo-4-phenylthiazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.16 | s | 1H | Thiazole-H |

| 7.92 | d, J = 7.32 Hz | 2H | Phenyl-H |

| 7.46 | t, J = 7.63 Hz | 2H | Phenyl-H |

| 7.40-6.37 | m | 1H | Phenyl-H |

Solvent: DMSO-d₆, Spectrometer: 500 MHz. Data from Bunev et al. (2014).[2][3][4]

Table 3: Infrared (IR) Spectroscopic Data for 2-Bromo-4-phenylthiazole

| Wavenumber (cm⁻¹) | Assignment |

| 3098, 3063 | Aromatic C-H stretch |

| 1476, 1420 | C=C and C=N ring stretching |

| 1263 | In-plane C-H bending |

| 1070, 1010 | Ring vibrations |

| 836 | Out-of-plane C-H bending |

| 730, 689 | C-S stretching / Ring deformation |

Sample preparation: KBr pellet. Data from Bunev et al. (2014).[2][3][4]

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic approach is outlined in the workflow diagram below. This proposed method is based on the principles of the Hantzsch thiazole synthesis.

Caption: Proposed Synthetic Workflow for this compound.

General Experimental Protocol (Proposed)

The following is a generalized experimental protocol for the synthesis of this compound based on the Hantzsch thiazole synthesis. This protocol is illustrative and would require optimization.

-

Reaction Setup: To a solution of thiobenzamide (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF) in a round-bottom flask, add a 2-carbon electrophile bearing two bromine atoms, such as 2,2-dibromoacetaldehyde or a synthetic equivalent (1.0-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any acid byproducts, followed by a brine wash.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel, to yield the this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

This technical guide consolidates the available information on this compound. While there is a notable scarcity of detailed experimental spectroscopic data for this specific isomer, this document provides a foundation for researchers by presenting key physicochemical properties, predicted mass spectrometry data, and a plausible synthetic strategy based on the well-established Hantzsch thiazole synthesis. The inclusion of experimental data for the isomeric 2-Bromo-4-phenylthiazole offers a valuable comparative reference. Further experimental work is necessary to fully characterize this compound and to optimize its synthesis.

References

The Expanding Therapeutic Potential of 2-Phenylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical overview of the significant therapeutic potential of 2-phenylthiazole derivatives, with a focus on their anticancer, antifungal, anti-inflammatory, and enzyme inhibitory properties. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

2-Phenylthiazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways, leading to apoptosis and cell cycle arrest.

A series of substituted 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated for their potential as cytotoxic agents against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) human cancer cell lines.[1] Structure-activity relationship (SAR) studies revealed that substitutions on the arylacetamido pendant at the para-position of the 2-phenylthiazole core significantly influenced the anticancer activity.[1] For instance, a 4-methoxy substitution improved activity against Caco-2 cells, while a 2-methoxy group maintained high activity against HT-29 and T47D cell lines.[1] Notably, a 3-fluoro analog exhibited good cytotoxic profiles against all tested cell lines, with IC50 values below 10 μg/mL.[1]

In another study, novel 2-amino-4-phenylthiazole derivatives were designed based on the structural characteristics of the anaplastic lymphoma kinase (ALK) inhibitor, crizotinib.[2] These compounds were tested against A549 (lung cancer), HeLa (cervical cancer), HT29 (colon cancer), and Karpas299 (anaplastic large-cell lymphoma) cell lines.[2] Compound 5b from this series showed outstanding growth inhibitory effects, particularly against the HT29 cell line with an IC50 value of 2.01 µM.[2]

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3-fluoro analog | T47D, Caco-2, HT-29 | < 10 µg/mL | [1] |

| Compound 5b | HT29 | 2.01 | [2] |

| Compound 27 | HepG2 | 0.62 ± 0.34 | [2] |

| Sorafenib (Reference) | HepG2 | 1.62 ± 0.27 | [2] |

| Compound 4c (para-nitro) | SKNMC | - | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of 2-phenylthiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[4]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antifungal Activity

2-Phenylthiazole derivatives have shown significant promise as antifungal agents, often targeting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5]

A rational drug design strategy targeting lanosterol 14α-demethylase (CYP51) led to the synthesis of 27 novel 2-phenylthiazole derivatives.[6][7] One compound, B9 , exhibited potent inhibitory activity against seven common clinically susceptible fungal strains and moderate activity against six fluconazole-resistant strains, with low cytotoxicity.[6][7] Structure-activity relationship studies indicated that the substituent at the 4-position of the thiazole ring is a critical determinant of antifungal activity.[8] Unsubstituted (H) at the 4-position (compound A1 ) showed the best activity, while even small alkyl substituents led to a significant decrease in activity.[8]

Quantitative Data: Antifungal Activity (MIC in µg/mL)

| Compound ID | R1 Substituent (4-position) | Candida albicans ATCC 10231 | Reference |

| A1 | H | 4 | [8] |

| A2 | CH₃ | >64 | [8] |

| A3 | C₂H₅ | >64 | [8] |

| A4 | n-C₃H₇ | >64 | [8] |

| SZ-C14 (Lead) | H | 8 | [8] |

| B9 | - | Potent activity | [6][7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of antifungal compounds is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8]

-

Compound Preparation: A serial dilution of the test compounds is prepared in a suitable broth medium (e.g., RPMI-1640) in 96-well microtiter plates.

-

Inoculum Preparation: A standardized fungal inoculum is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 103 CFU/mL).

-

Inoculation: The microtiter plates are inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control.

Anti-inflammatory Activity

Several 2-phenylthiazole derivatives have been investigated for their anti-inflammatory properties. These compounds often exert their effects by modulating key inflammatory mediators and pathways.

A study on novel acyl-hydrazones bearing a 2-aryl-thiazole moiety demonstrated in vivo anti-inflammatory activity in an acute experimental inflammation model.[9] Certain compounds (10, 15, 17, 18, and 22) reduced the absolute leukocyte count by lowering the percentage of neutrophils.[9] Furthermore, five of these compounds (3, 4, 16, and 22) inhibited nitric oxide (NO) synthesis more effectively than the reference drug, Meloxicam.[9]

Another investigation focused on 4-arylthiazole acetic acid and 2-aminothiazole derivatives, revealing that some compounds strongly suppressed paw edema formation in a rat carrageenan edema model.[10] Two compounds, in particular, moderately inhibited the heat-induced denaturation of albumin and strongly inhibited the hyperthermic lysis of erythrocytes.[10]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[11]

-

Animal Grouping: Rats are divided into control, standard (e.g., treated with nimesulide), and test groups.[11]

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

-

Carrageenan Injection: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.

-

Edema Calculation: The difference in paw volume before and after carrageenan injection is calculated to determine the volume of edema.

-

Percentage Inhibition Calculation: The percentage reduction in edema in the treated groups is calculated relative to the control group.[11]

Enzyme Inhibition

2-Phenylthiazole derivatives have also been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Novel 2-phenylthiazole derivatives have been synthesized and evaluated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[12] One compound, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone, demonstrated the best acetylcholinesterase (AChE) inhibition with an IC50 value of 8.86 µM and the best butyrylcholinesterase (BChE) inhibition with an IC50 value of 1.03 µM.[12]

In another study, 2-amino-4-phenylthiazole derivatives were investigated as inhibitors of carbonic anhydrase (CA) isoenzymes I and II, as well as AChE and BChE.[13] The 2-amino-4-(4-chlorophenyl)thiazole compound showed excellent inhibition against hCA I with a Ki of 0.008 ± 0.001 μM.[13] The 2-amino-4-(4-bromophenyl)thiazole derivative was the most potent inhibitor of hCA II, AChE, and BChE with Ki values of 0.124 ± 0.017, 0.129 ± 0.030, and 0.083 ± 0.041 μM, respectively.[13]

Furthermore, 2-phenylthiazole derivatives have been explored as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for treating pain and inflammation.[14]

Quantitative Data: Enzyme Inhibition

| Compound | Target Enzyme | IC50 / Ki | Reference |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | AChE | IC50 = 8.86 µM | [12] |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | BChE | IC50 = 1.03 µM | [12] |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | Ki = 0.008 ± 0.001 μM | [13] |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | Ki = 0.124 ± 0.017 μM | [13] |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | Ki = 0.129 ± 0.030 μM | [13] |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | Ki = 0.083 ± 0.041 μM | [13] |

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Ellman's method is a colorimetric assay used to determine cholinesterase activity and inhibition.[12]

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

-

Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a specific period.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction, which produces thiocholine.

-

Color Development: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Absorbance Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.

Conclusion

The 2-phenylthiazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antifungal, anti-inflammatory, and enzyme inhibitory effects, underscore the significant potential of this class of compounds. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of 2-phenylthiazole derivatives for various clinical applications. Continued investigation into the structure-activity relationships and mechanisms of action will be crucial in advancing these promising molecules from the laboratory to the clinic.

References

- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wjpmr.com [wjpmr.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Bromo-2-phenylthiazole as a Pharmacophore in Drug Discovery

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural features allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Among its many derivatives, the this compound moiety has emerged as a particularly promising core for the development of novel therapeutic agents. The presence of the phenyl group at the 2-position and a bromine atom at the 4-position provides a foundational structure that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. This guide explores the synthesis, therapeutic applications, and mechanisms of action of compounds built around the this compound pharmacophore.

Synthesis Strategies

The synthesis of this compound and its derivatives typically involves multi-step processes. A common and foundational method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For derivatives, strategies often involve synthesizing a core aminothiazole, followed by substitution and functionalization.

A general synthetic approach to obtain 2-amino-4-phenylthiazole derivatives involves the reaction of a substituted phenacyl bromide with thiourea in a suitable solvent like ethanol, often aided by a catalyst.[3] The resulting 2-amino-4-phenylthiazole can then undergo further modifications, such as diazotization followed by bromination, to introduce the bromine at the 4-position. An alternative route involves the direct reaction of 2-amino-4-phenylthiazole with reagents like n-butyl nitrite and copper(I) bromide (CuBr) in acetonitrile to yield 2-bromo-4-phenylthiazole.[2][4] Further derivatization is commonly achieved through Suzuki coupling reactions, where the bromo-thiazole core is reacted with various phenylboronic acids to introduce diverse substituents.[5]

Therapeutic Applications and Mechanisms of Action

The this compound scaffold has been successfully incorporated into molecules targeting a variety of diseases, most notably cancer and fungal infections.

Anticancer Activity

Derivatives of this pharmacophore have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][6][7] The mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: One of the primary mechanisms involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Specific thiazole derivatives have been shown to be potent inhibitors of PI3Kα, leading to decreased phosphorylation of downstream targets like Akt and mTOR, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[8]

Other reported anticancer mechanisms for related phenylthiazole compounds include:

-

Inhibition of Na+/K+-ATPase and Ras oncogene activity. [9]

-

Disruption of tubulin polymerization , leading to G2/M phase cell cycle arrest.[10]

-

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key regulator of angiogenesis.[6]

Biological Activity Data:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | 10.5 | [1] |

| Thiazole derivative (4c) | MCF-7 (Breast) | 2.57 | [6] |

| Thiazole derivative (4c) | HepG2 (Liver) | 7.26 | [6] |

| Thiazole derivative (4b) | MCF-7 (Breast) | 31.5 | [6] |

| Thiazole derivative (6a) | OVCAR-4 (Ovarian) | 1.569 | [8] |

| PI3Kα Enzyme Inhibition (Compound 6a) | - | 0.225 | [8] |

| Phenylthiazole derivative (4c) | SKNMC (Neuroblastoma) | 10.8 | [7] |

| Phenylthiazole derivative (4d) | Hep-G2 (Liver) | 11.6 | [7] |

Antifungal Activity

The phenylthiazole scaffold is a key component of several antifungal agents.[5][11] Modifications incorporating this core have yielded potent inhibitors of fungal growth, particularly against clinically relevant species like Candida albicans and Cryptococcus neoformans.

Mechanism of Action: The primary antifungal mechanism for these compounds is the inhibition of lanosterol 14α-demethylase (CYP51) .[5] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, these thiazole derivatives block ergosterol production, leading to the accumulation of toxic sterol intermediates, disruption of the cell membrane, and ultimately, fungal cell death.[5]

Biological Activity Data:

| Compound | Fungal Strain | IC50 (µM) / 48h | Reference |

| Thiazol-2(3H)-imine (2d) | C. parapsilosis | 1.23 | [11] |

| Thiazol-2(3H)-imine (2e) | C. parapsilosis | 2.37 | [11] |

| Phenylthiazole (SZ-C14) | C. albicans & others | 1–16 µg/mL (MIC) | [5] |

Potential in Neurodegenerative Disorders

While direct evidence for this compound is less established in this area, structurally similar benzothiazole derivatives have shown promise as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's disease (AD).[12] This suggests a potential therapeutic avenue for exploration.

Potential Targets:

-

Casein Kinase 1 (CK1): Deregulation of CK1 is linked to the hyperphosphorylation of tau protein, a hallmark of AD.[12][13]

-

Amyloid-beta Binding Alcohol Dehydrogenase (ABAD): This enzyme is involved in ABAD-Aβ-mediated mitochondrial toxicity in AD.[12]

Compounds that can dually inhibit both CK1 and ABAD are of significant interest as they could target two distinct pathological processes in AD.[12]

Key Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[10]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antifungal Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., C. albicans) in a suitable broth.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable pharmacophore in modern drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent biological activities provide a strong foundation for developing potent and selective inhibitors for various therapeutic targets. The demonstrated efficacy of its derivatives in oncology and mycology highlights its significant potential. Future research should focus on optimizing the pharmacokinetic properties of these compounds, exploring novel therapeutic areas such as neurodegeneration and virology, and elucidating further details of their molecular mechanisms to guide the rational design of next-generation therapeutics.

References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Research Portal [ourarchive.otago.ac.nz]

- 11. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Phenylthiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole motif, a heterocyclic scaffold, has emerged as a cornerstone in the development of novel therapeutic agents. Its inherent structural features, including a planar, aromatic system capable of diverse intermolecular interactions, have rendered it a "privileged" structure in medicinal chemistry. This guide provides a comprehensive technical overview of the 2-phenylthiazole core, focusing on its applications in antifungal and anticancer drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Quantitative Biological Activity Data

The biological efficacy of 2-phenylthiazole derivatives has been quantified across various therapeutic areas. The following tables summarize key activity data for representative compounds.

Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| SZ-C14 | Candida albicans | 1–16 | |

| B9 | Candida albicans | 0.5 | |

| B9 | Candida tropicalis | 1 | |

| B9 | Cryptococcus neoformans | 0.25 | |

| B9 | Candida parapsilosis | 0.5 | |

| B9 | Candida glabrata | 2 | |

| B9 | Candida krusei | 4 | |

| 10c | Sclerotinia sclerotiorum | 4.90 | |

| 10c | Botrytis cinerea | 7.57 | |

| 10c | Rhizoctonia cerealis | 7.84 |

Table 2: Anticancer Activity of 2-Phenylthiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 28 | A549 (Lung Carcinoma) | 8.64 | |

| 28 | HeLa (Cervical Cancer) | 6.05 | |

| 28 | HT29 (Colorectal Adenocarcinoma) | 0.63 | |

| 28 | Karpas299 (Anaplastic Large Cell Lymphoma) | 13.87 | |

| 10 | HT29 (Colorectal Adenocarcinoma) | 2.01 | |

| 27 | HeLa (Cervical Cancer) | 1.6 | |

| 4c | SKNMC (Neuroblastoma) | 10.8 | |

| 4d | Hep-G2 (Hepatocellular Carcinoma) | 11.6 | |

| 6a | OVCAR-4 (Ovarian Cancer) | 1.569 |

Key Signaling Pathways

The therapeutic effects of 2-phenylthiazole derivatives are often attributed to their interaction with specific signaling pathways.

Many antifungal 2-phenylthiazole compounds function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

In the context of oncology, certain 2-phenylthiazole derivatives have been shown to inhibit the c-Met receptor tyrosine kinase signaling pathway. Aberrant activation of the c-Met pathway is implicated in various cancers, promoting tumor growth, proliferation, and metastasis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of 2-phenylthiazole derivatives.

Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a common method for the synthesis of the 2-amino-4-phenylthiazole core.

Materials:

-

Acetophenone

-

Thiourea

-

Iodine

-

Diethyl ether

-

Ammonium hydroxide solution

-

Methanol

Procedure:

-

A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a round-bottom flask for 12 hours.

-

After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.

-

The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.

-

The crude product is collected and recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.

In Vitro Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution Method)

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.

Materials:

-

Yeast isolates (e.g., Candida albicans)

-

RPMI-1640 medium, with L-glutamine, without bicarbonate, buffered with MOPS

-

Antifungal stock solution (e.g., 2-phenylthiazole derivative in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.

-

Drug Dilution: A serial two-fold dilution of the 2-phenylthiazole derivative is prepared in the 96-well plates using RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the prepared yeast suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, HT29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-Phenylthiazole derivative stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the 2-phenylthiazole derivative. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Experimental Workflow: Drug Discovery and Development

The journey of a 2-phenylthiazole derivative from a lead compound to a potential drug candidate follows a structured workflow.

This workflow begins with the identification of a lead compound, often through screening of compound libraries. Structure-activity relationship (SAR) studies then guide the chemical synthesis of a series of derivatives to improve potency and selectivity. These new compounds undergo rigorous in vitro and in vivo testing to assess their efficacy, pharmacokinetic properties (ADME), and toxicity, ultimately leading to the selection of a clinical candidate.

Conclusion

The 2-phenylthiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its versatility allows for the development of potent and selective inhibitors for a range of biological targets. The data and protocols presented in this guide underscore the significant potential of 2-phenylthiazole derivatives as next-generation therapeutics for the treatment of fungal infections and cancer. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.

A Technical Guide to 4-Bromo-2-phenylthiazole for Research Applications

This technical guide provides an in-depth overview of 4-Bromo-2-phenylthiazole, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The thiazole ring is a core structure in numerous pharmacologically active compounds, including antifungal and anticancer agents.[1][2] This document details commercial sourcing, synthesis protocols, and key biological applications to facilitate its use in a research setting.

Commercial Availability of this compound

For research and development purposes, this compound is available from several chemical suppliers. Purity and available quantities may vary, and it is recommended to contact suppliers directly for the most current information and to request certificates of analysis.

Note on Nomenclature: This compound is commonly indexed under the CAS Number 57516-16-2.[3] While the user request specified "this compound", it is most frequently listed in supplier catalogs as 2-Bromo-4-phenylthiazole . The empirical formula is C₉H₆BrNS, and the molecular weight is approximately 240.12 g/mol .[3][4][5]

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Name | CAS Number | Purity/Assay | Form | Melting Point (°C) |

| Sigma-Aldrich | 2-Bromo-4-phenylthiazole | 57516-16-2 | 97% | Solid | 55-59 |

| Amerigo Scientific | 2-Bromo-4-phenylthiazole | 57516-16-2 | 97% | - | - |

| ChemicalBook | 2-(4-BROMO-PHENYL)-THIAZOLE | 27149-27-5 | - | - | - |

Data is compiled from publicly available sources and is subject to change.[3][4][6][7] Researchers should verify details with the respective suppliers.

Synthesis and Experimental Protocols

This compound can be synthesized through various chemical routes. A common laboratory-scale method involves the diazotization of an aminothiazole precursor followed by a Sandmeyer-type reaction.

Protocol: Synthesis from 2-Amino-4-phenylthiazole

This protocol is adapted from a peer-reviewed synthesis method.[1][8] It describes the conversion of 2-Amino-4-phenylthiazole to 2-Bromo-4-phenylthiazole using copper(I) bromide.

Materials:

-

4-Phenyl-2-aminothiazole (46.9 mmol)

-

Copper(I) bromide (CuBr) (74.6 mmol)

-

n-Butyl nitrite (74.6 mmol)

-

Acetonitrile

-

Ethyl acetate

-

Ammonia solution (0.1 M)

-

Magnesium sulfate (MgSO₄)

-

Heptane

-

Silica gel for chromatography

Procedure:

-

Dissolve 4-Phenyl-2-aminothiazole (8.1 g, 46.9 mmol) and CuBr (10.7 g, 74.6 mmol) in acetonitrile at room temperature.[1]

-

Add n-Butyl nitrite (8.7 ml, 74.6 mmol) to the solution with stirring.[1]

-

Heat the reaction mixture to 333 K (60°C). The reaction is typically complete within 15 minutes.[1]

-

Evaporate the reaction mixture to dryness under vacuum.[1]

-

Dissolve the resulting residue in ethyl acetate (50 ml).[1]

-

Wash the organic layer twice with 0.1 M ammonia solution (2 x 50 ml).[1]

-

Dry the organic layer over MgSO₄ and evaporate to dryness in vacuo.[1]

-

Purify the residue by chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) mobile phase to yield the final product.[1]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 2-Bromo-4-phenylthiazole as described in the protocol.

Applications in Drug Discovery and Development

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[2] Derivatives have shown potential as antifungal, antitumor, and anti-inflammatory agents.[2][9]

Antifungal Activity: Inhibition of CYP51

A primary application of 2-phenylthiazole derivatives is in the development of novel antifungal agents.[9] Many of these compounds function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol.[10] Ergosterol is an essential component of the fungal cell membrane; its depletion disrupts membrane integrity and leads to fungal cell death.[9][10] The FDA-approved antifungal drug isavuconazole contains a phenylthiazole structure, highlighting the clinical relevance of this scaffold.[9]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The diagram below illustrates the mechanism by which 2-phenylthiazole derivatives inhibit the ergosterol biosynthesis pathway.

In one study, novel 2-phenylthiazole derivatives were designed and synthesized as CYP51 inhibitors.[9] Compound B9 from this study demonstrated potent activity against several clinically relevant fungal strains, including Candida albicans and Cryptococcus neoformans.[10] This highlights the potential for developing new therapeutics based on the this compound scaffold.

References

- 1. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. 2-Bromo-4-phenylthiazole 97 57516-16-2 [sigmaaldrich.com]

- 4. 2-Bromo-4-phenylthiazole 97 57516-16-2 [sigmaaldrich.com]

- 5. This compound | C9H6BrNS | CID 11831528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Bromo-4-phenylthiazole (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Safety and handling guidelines for 4-Bromo-2-phenylthiazole

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2-phenylthiazole

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification

-

IUPAC Name: 4-bromo-2-phenyl-1,3-thiazole[1]

-

Synonyms: 4-bromo-2-phenyl-1,3-thiazole[1]

-

CAS Number: 141305-40-0[1]

-

Molecular Formula: C₉H₆BrNS[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include irritation and acute toxicity.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 240.12 g/mol [1] |

| Appearance | Information not available |

| Flash Point | 102 °C / 215.6 °F[3] |

| Melting Point | Information not available |

| Boiling Point | 328°C (lit.)[4] |

| Density | 1.839 g/mL at 25°C[4] |

Handling and Storage

Safe Handling

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5]

-

Ensure adequate ventilation in the work area. Use only outdoors or in a well-ventilated area.[3][6]

-

Avoid breathing dust, fumes, gas, mist, or vapors.[6]

-

Do not get in eyes, on skin, or on clothing.[3]

-

Wash hands and any exposed skin thoroughly after handling.[2][6]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials.

Incompatible Materials

Caption: Chemical incompatibility chart for this compound.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

-

Engineering Controls: Ensure adequate ventilation. Use of a chemical fume hood is recommended for handling.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]

-

Skin Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) and a laboratory coat.[5][6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5] A dust mask (Type N95 or equivalent) may be required if dusts are generated.[8]

Caption: Workflow for personal protection when handling the compound.

First Aid Measures

Immediate medical attention is required in case of significant exposure.

-

Inhalation: Move the victim into fresh air.[5] If not breathing, give artificial respiration.[3] If you feel unwell, call a POISON CENTER or doctor.[2]

-

Skin Contact: Take off contaminated clothing immediately.[5] Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: Rinse mouth with water and drink plenty of water afterwards.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Caption: Emergency first aid response flowchart for different exposure routes.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Carbon dioxide (CO₂), powder.[3]

-

Unsuitable Extinguishing Media: No information available.[3]

-

Specific Hazards: Keep product and empty containers away from heat and sources of ignition.[3]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[3]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and use personal protective equipment as required.[3] Avoid dust formation.[5]

-

Environmental Precautions: Should not be released into the environment.[3] Prevent further leakage or spillage if it is safe to do so.[5] Do not let the product enter drains.

-

Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, diatomite).[3] Collect and arrange for disposal in suitable, closed containers.[3][5]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

-

Chemical Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][8] Do not empty into drains or dispose of in regular trash.[3][8]

-

Contaminated Packaging: Containers that have held the product must be treated as hazardous waste.[8] The first rinse of the container should be collected and disposed of as hazardous waste.[9]

Experimental Protocols

Routine Handling Protocol

-

Preparation: Confirm the functionality of safety equipment, including fume hood, safety shower, and eyewash station.

-

PPE: Don a lab coat, nitrile gloves, and chemical safety goggles with side shields.

-

Procedure: Conduct all manipulations of this compound inside a certified chemical fume hood to ensure adequate ventilation.

-

Weighing: If weighing the solid, do so within the fume hood to prevent inhalation of any dust.

-

Post-Handling: After use, tightly seal the container. Wipe down the work area with an appropriate solvent.

-

Cleanup: Remove gloves and wash hands thoroughly with soap and water.

Spill Response Protocol

-

Evacuation: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

-

Control: Prevent the spill from spreading. For powders, gently cover with a plastic sheet. For liquids, surround the spill with an inert absorbent material.

-

PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Cleanup: Carefully sweep or scoop up the solid material, or absorb the liquid with an inert material. Place the waste into a designated, labeled hazardous waste container.[3][5]

-

Decontamination: Clean the spill area thoroughly.

-

Reporting: Report the incident to the appropriate safety officer.

Waste Disposal Protocol

-

Collection: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), in a designated hazardous waste container.[9]

-

Labeling: Clearly label the container as "Hazardous Waste" and list "this compound" as a primary constituent.[8][9]

-

Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[9]

-

Disposal Request: Arrange for pickup and disposal through a licensed hazardous waste disposal company or your institution's environmental health and safety (EHS) office.[8][9]

References

- 1. This compound | C9H6BrNS | CID 11831528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Navigating the Solubility Landscape of 4-Bromo-2-phenylthiazole: A Technical Guide for Researchers

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 4-Bromo-2-phenylthiazole is a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of novel bioactive molecules and functional materials necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. This technical guide addresses the current knowledge gap regarding the quantitative solubility of this compound, provides detailed experimental protocols for its determination and synthesis, and outlines logical workflows for these processes.

Quantitative Solubility Data: An Overview

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents. While some qualitative descriptions of solubility are mentioned in the context of synthesis and purification procedures—such as its dissolution in ethyl acetate for extraction or crystallization from heptane and hexane—these do not provide the precise measurements required for reproducible experimental design and process optimization.

To address this, the following table is presented as a template for researchers to systematically record experimentally determined solubility data. The subsequent section details a standardized protocol for obtaining these crucial values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| e.g., Dichloromethane | Chlorinated | 25 | Data to be determined | Data to be determined | |

| e.g., Methanol | Alcohol | 25 | Data to be determined | Data to be determined | |

| e.g., Acetone | Ketone | 25 | Data to be determined | Data to be determined | |

| e.g., Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined | |

| e.g., Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined | |

| e.g., Hexane | Aliphatic Hydrocarbon | 25 | Data to be determined | Data to be determined | |

| e.g., N,N-Dimethylformamide (DMF) | Amide | 25 | Data to be determined | Data to be determined | |

| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Data to be determined | Data to be determined |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and synthesis of this compound.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

-

To each vial, add a known volume of the respective organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-